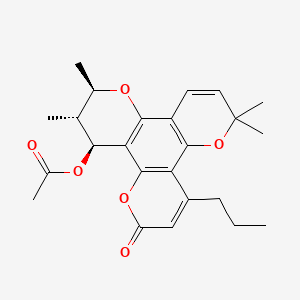

12-Acetoxycalanolide A

Description

Properties

CAS No. |

142566-59-4 |

|---|---|

Molecular Formula |

C24H28O6 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

[(4R,5R,6S)-4,5,16,16-tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl] acetate |

InChI |

InChI=1S/C24H28O6/c1-7-8-15-11-17(26)29-23-18(15)22-16(9-10-24(5,6)30-22)21-19(23)20(28-14(4)25)12(2)13(3)27-21/h9-13,20H,7-8H2,1-6H3/t12-,13-,20+/m1/s1 |

InChI Key |

UVGXEFBQPYOCKP-IZDJOXEWSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C |

Origin of Product |

United States |

Q & A

Basic: What are the established methods for synthesizing 12-Acetoxycalanolide A, and how do their yields compare under varying reaction conditions?

This compound is typically synthesized via semi-synthetic routes from natural calanolide precursors or through total synthesis. Key methods include:

- Acetylation of calanolide derivatives : Using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP (4-dimethylaminopyridine), with yields ranging from 60% to 85% depending on solvent polarity and temperature .

- Total synthesis : Multi-step processes involving Claisen rearrangement and stereoselective oxidation, yielding 30–50% due to challenges in chiral center formation .

Methodological Tip : Optimize reaction parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to identify critical factors affecting yield .

Basic: What in vitro and in vivo models are commonly used to evaluate the anti-HIV activity of this compound?

- In vitro :

- In vivo :

Advanced: How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across cell lines?

Discrepancies often arise from:

- Cell line heterogeneity : Primary vs. immortalized cells (e.g., PBMCs vs. HeLa) exhibit varying metabolic rates and drug uptake .

- Assay conditions : Incubation time (24h vs. 72h) and serum concentration in media influence compound stability and bioavailability .

Methodological Approach :

Conduct dose-response curves across multiple cell lines under standardized conditions.

Use metabolomic profiling to identify cell-specific interactions (e.g., CYP450 enzyme activity) .

Apply meta-analysis to reconcile historical data, adjusting for methodological variability .

Advanced: What strategies are effective in improving the bioavailability of this compound for preclinical testing?

- Formulation optimization :

- Pharmacokinetic (PK) modeling : Use compartmental models to predict optimal dosing intervals and tissue distribution .

Validation : Pair in vitro Caco-2 permeability assays with in vivo PK studies to correlate absorption mechanisms .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR : ¹H and ¹³C NMR confirm acetoxy group positioning (δ 2.1–2.3 ppm for methyl protons) and coumarin backbone integrity .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities at <0.1% levels; validate using USP standards .

- X-ray crystallography : Resolves stereochemical ambiguities in synthetic batches .

Quality Control : Establish acceptance criteria for peak purity (≥95%) and residual solvents (ICH Q3C guidelines) .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Scaffold modification : Systematically alter the acetoxy group, coumarin core, and side chains.

In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to HIV-1 RT .

Biological testing : Prioritize analogs with >10-fold selectivity over host polymerases.

Data integration : Apply multivariate analysis to correlate structural features with potency and toxicity .

Pitfall Avoidance : Include negative controls (e.g., unmodified calanolide) to isolate the acetoxy group’s contribution .

Basic: What are the key stability challenges of this compound in aqueous solutions, and how are they mitigated?

- Hydrolysis : The acetoxy group undergoes pH-dependent hydrolysis (t₁/₂ = 8h at pH 7.4) .

- Oxidation : Coumarin chromophores degrade under UV light; store solutions in amber vials at –20°C .

Mitigation Strategies : - Use lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage.

- Add antioxidants (e.g., ascorbic acid) to buffers at 0.1–1 mM concentrations .

Advanced: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity and antiviral efficacy data?

- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀ and CC₅₀ values .

- Selectivity Index (SI) : Compute SI = CC₅₀/EC₅₀; values >10 indicate therapeutic potential .

- ANOVA with post-hoc tests : Compare multiple analogs or conditions while controlling for Type I error .

Reporting Standards : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Basic: How do researchers validate target engagement of this compound with HIV-1 reverse transcriptase?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to recombinant RT .

- Fluorescence quenching assays : Monitor tryptophan residue fluorescence changes upon compound binding .

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in HIV-infected cells .

Controls : Include NNRTIs (e.g., efavirenz) as positive controls and inactive analogs as negatives .

Advanced: What ethical and methodological considerations apply when transitioning this compound from in vitro to animal studies?

- Ethical : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification .

- Methodological :

- Conduct pilot PK/PD studies to determine MTD (maximum tolerated dose).

- Use blinded randomization to allocate treatment groups, reducing bias .

- Include viral load and CD4+ T-cell counts as dual endpoints .

Compliance : Submit protocols to institutional IACUC/ethics boards and register preclinical trials in repositories like SYRCLE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.